molecular formula C16H22BFO2 B13596233 2-[2-Fluoro-5-(1-methylcyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[2-Fluoro-5-(1-methylcyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13596233
M. Wt: 276.2 g/mol
InChI Key: YPZHEKJFPQPPOX-UHFFFAOYSA-N
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Description

This compound is a pinacol boronate ester characterized by a 2-fluoro-5-(1-methylcyclopropyl)phenyl substituent. The pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety ensures stability and compatibility with Suzuki-Miyaura coupling reactions . Its synthesis likely involves palladium-catalyzed borylation or nucleophilic substitution, as seen in analogous compounds (e.g., reactions with cyclopropylmethyl ethers or halogenated precursors) .

Properties

Molecular Formula

C16H22BFO2

Molecular Weight

276.2 g/mol

IUPAC Name

2-[2-fluoro-5-(1-methylcyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H22BFO2/c1-14(2)15(3,4)20-17(19-14)12-10-11(6-7-13(12)18)16(5)8-9-16/h6-7,10H,8-9H2,1-5H3

InChI Key

YPZHEKJFPQPPOX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C3(CC3)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-Fluoro-5-(1-methylcyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-5-(1-methylcyclopropyl)phenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction mixture is heated to facilitate the formation of the desired dioxaborolane derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Types of Reactions:

    Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds with aryl or vinyl halides.

    Oxidation: It can undergo oxidation reactions to form the corresponding boronic acid or boronate ester.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

    Oxidation: Boronic acids or boronate esters.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-[2-Fluoro-5-(1-methylcyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility in organic synthesis. Its applications include:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of fluorescent probes and imaging agents due to its boron content.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-Fluoro-5-(1-methylcyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.

    Transmetalation: The boron reagent transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Fluorine and Halogen Analogues
  • However, chlorine’s larger atomic size may reduce steric compatibility in certain catalytic systems. Key Difference: Chlorine’s higher polarizability may alter solubility and metabolic stability compared to fluorine.
  • Key Difference: The trifluoromethyl group increases lipophilicity (logP) compared to the methylcyclopropyl substituent .
Oxygen- and Sulfur-Containing Analogues
  • 2-[3-Chloro-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():

    • The cyclopropylmethoxy group introduces ether functionality, improving solubility in polar solvents.
    • Key Difference : Ether linkages may participate in hydrogen bonding, affecting pharmacokinetic properties compared to hydrophobic methylcyclopropyl .
  • Key Difference: Sulfonyl groups increase molecular weight and may reduce membrane permeability compared to alkyl substituents .

Steric and Electronic Effects

Compound Substituent Steric Bulk Electronic Effect Molecular Weight (g/mol)
Target Compound 2-Fluoro, 5-(1-methylcyclopropyl) High Moderate EWG (F) ~292.1 (estimated)
2-(3-Chloro-5-(1-methylcyclopropyl)phenyl)-... 3-Chloro, 5-(1-methylcyclopropyl) High Stronger EWG (Cl) ~308.5 (estimated)
2-(2-Fluoro-5-(trifluoromethyl)phenyl)-... 2-Fluoro, 5-CF3 Moderate Strong EWG (CF3) ~316.1 (estimated)
2-[3-Chloro-5-(cyclopropylmethoxy)phenyl]-... 3-Cl, 5-OCH2cyclopropyl Moderate Weak EDG (OCH2) ~336.8 (estimated)

Abbreviations : EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling :

    • The target compound’s fluorine atom activates the boronate toward coupling, while the methylcyclopropyl group may slow transmetalation due to steric hindrance. Similar compounds with less bulky substituents (e.g., methoxy or trifluoromethyl) exhibit faster coupling kinetics .
    • Example : 2-(3-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () shows higher coupling efficiency in aryl-aryl bond formation compared to the target compound due to reduced steric bulk .
  • Stability Under Reaction Conditions :

    • Methylcyclopropyl-containing boronates are stable under basic conditions but may undergo ring-opening in strongly acidic media. In contrast, trifluoromethyl-substituted analogues are more resistant to hydrolysis .

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